molecular formula C13H11BO4 B2776295 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid CAS No. 872341-95-2

4'-Borono-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B2776295
CAS No.: 872341-95-2
M. Wt: 242.04
InChI Key: CYHASYNKKTWLFZ-UHFFFAOYSA-N
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Description

4'-Borono-[1,1'-biphenyl]-4-carboxylic acid is a bifunctional organic compound featuring a biphenyl backbone with a boronic acid (–B(OH)₂) group at the 4' position and a carboxylic acid (–COOH) group at the 4 position. This dual functionality enables its use in diverse applications, particularly in coordination chemistry and materials science. For instance, it serves as a linker in metal-organic frameworks (MOFs), such as the boron-containing UiO-67-B, which was synthesized by replacing biphenyl-4,4′-dicarboxylic acid with this compound in zirconium-based MOFs . The boronic acid group facilitates Lewis acid-base interactions, while the carboxylic acid group provides strong coordination to metal nodes, making it valuable for catalytic and gas adsorption applications.

Properties

IUPAC Name

4-(4-boronophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BO4/c15-13(16)11-3-1-9(2-4-11)10-5-7-12(8-6-10)14(17)18/h1-8,17-18H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHASYNKKTWLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid typically involves the borylation of biphenyl derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated biphenyl with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Drug Discovery

Bioisosteric Applications
One of the prominent applications of 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid is in drug discovery as a bioisostere. Bioisosteres are compounds that have similar chemical structures and biological properties but differ in their pharmacokinetic profiles. The compound can replace carboxylic acids in drug candidates to enhance metabolic stability or alter pharmacodynamics without significantly affecting biological activity. This application is particularly relevant in the development of nonpeptide angiotensin receptor blockers, where modifications can lead to improved oral bioavailability and reduced side effects .

Case Study: Angiotensin Receptor Blockers
Research has demonstrated that substituting traditional carboxylic acid groups with boronic acid derivatives, such as this compound, can yield compounds with enhanced binding affinities to target receptors. This modification has been effective in optimizing lead compounds for hypertension treatment .

Organic Electronics

Organic Photovoltaics
The compound's boron functionality allows it to participate in charge transfer processes, making it suitable for applications in organic photovoltaics (OPVs). In OPVs, this compound can be utilized as a building block for synthesizing donor-acceptor copolymers that improve light absorption and charge mobility within the solar cells. The incorporation of boron into the polymer backbone has been shown to enhance the efficiency of light harvesting .

Case Study: Development of High-Efficiency Solar Cells
Studies have indicated that polymers containing boron derivatives exhibit improved performance metrics in OPVs compared to their non-boronated counterparts. For instance, devices fabricated with these polymers demonstrate higher power conversion efficiencies due to better exciton dissociation and charge transport characteristics .

Mechanoluminescent Materials

Applications in Sensing Technologies
Another innovative application of this compound is its use in mechanoluminescent materials. These materials emit light when mechanically stressed, making them useful for various sensing applications such as pressure sensors and impact detectors. The unique structural properties of this compound allow it to convert mechanical energy into luminescent signals effectively.

Case Study: Mechanoluminescent Compositions
Research has shown that incorporating this compound into composite materials enhances their mechanoluminescent properties. These composites can be utilized in safety applications where visual feedback is required upon stress or impact .

Summary Table of Applications

Application Area Description Case Studies/Examples
Drug DiscoveryUsed as a bioisostere to enhance drug propertiesAngiotensin receptor blockers
Organic ElectronicsActs as a building block for donor-acceptor polymers in solar cellsHigh-efficiency organic photovoltaic devices
Mechanoluminescent MaterialsEmployed in materials that emit light under mechanical stressSensors for pressure and impact detection

Mechanism of Action

The mechanism of action of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and drug delivery. The boronic acid group interacts with target molecules, facilitating their detection or transport . Additionally, in BNCT, the compound accumulates in tumor cells and, upon neutron irradiation, releases high-energy particles that destroy the cancer cells .

Comparison with Similar Compounds

Boronic Acid Derivatives

4-Carboxyphenylboronic Acid (CAS 14047-29-1) Structure: Simpler monocyclic analog with –B(OH)₂ and –COOH on the same benzene ring. Properties: Reduced π-conjugation compared to the biphenyl system, limiting its use in extended frameworks. However, it is widely employed in Suzuki-Miyaura cross-coupling reactions due to its stability and commercial availability . Applications: Primarily used in small-molecule synthesis and biochemical sensing.

Halogen-Substituted Derivatives

4'-Chloro-[1,1'-biphenyl]-4-carboxylic Acid (CAS 720-73-0)

  • Structure : Chlorine substituent at the 4' position.
  • Properties : The electron-withdrawing Cl group enhances electrophilicity, making it reactive in nucleophilic aromatic substitution. However, it lacks the boronic acid’s coordination capability.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., anti-inflammatory agents) .

4'-Iodo-[1,1'-biphenyl]-4-carboxylic Acid

  • Structure : Iodine substituent at the 4' position.
  • Properties : The heavy atom effect enhances crystallinity, facilitating X-ray diffraction studies. Its large atomic radius supports Heck coupling reactions.
  • Applications : Used in material science for designing liquid crystals and conductive polymers .

4'-Bromo-[1,1'-biphenyl]-4-carboxylic Acid (CAS 5731-11-3)

  • Structure : Bromine substituent at the 4' position.
  • Properties : Balances reactivity and stability, often serving as a precursor for transition-metal-catalyzed couplings.
  • Applications : Key intermediate in agrochemical and OLED material synthesis .

Alkyl and Alkoxy Derivatives

4'-Methyl-[1,1'-biphenyl]-4-carboxylic Acid Structure: Methyl group at the 4' position. Properties: Electron-donating methyl group increases hydrophobicity and steric bulk, reducing solubility in polar solvents. Applications: Used in self-assembled monolayers (SAMs) and as a building block for organic semiconductors .

4'-(Pentyloxy)-[1,1'-biphenyl]-4-carboxylic Acid (CAS 59748-15-1)

  • Structure : Pentyloxy (–O–C₅H₁₁) group at the 4' position.
  • Properties : The alkoxy chain enhances solubility in organic solvents and mesogenic behavior.
  • Applications : Liquid crystal displays (LCDs) and thermoplastic polymers .

Nitro and Cyano Derivatives

4'-Nitro-[1,1'-biphenyl]-4-carboxylic Acid Structure: Nitro (–NO₂) group at the 4' position. Properties: Strong electron-withdrawing effect activates the ring for reduction and amidation reactions. Applications: Precursor for dyes and corrosion inhibitors .

4'-Cyano-[1,1'-biphenyl]-3-carboxylic Acid Structure: Cyano (–CN) group at the 4' position and –COOH at the 3 position. Properties: The cyano group imparts rigidity and polarizability, useful in nonlinear optical materials. Applications: Photovoltaic devices and organic light-emitting diodes (OLEDs) .

Comparative Data Table

Compound Name Substituent (4' position) Key Functional Group CAS Number Key Applications Reference
4'-Borono-[1,1'-biphenyl]-4-COOH –B(OH)₂ Boronic acid, –COOH 170230-88-3 MOFs, catalysis
4'-Chloro-[1,1'-biphenyl]-4-COOH –Cl –COOH 720-73-0 Pharmaceuticals
4'-Methyl-[1,1'-biphenyl]-4-COOH –CH₃ –COOH N/A Organic semiconductors
4'-Nitro-[1,1'-biphenyl]-4-COOH –NO₂ –COOH N/A Dyes, corrosion inhibitors
4-Carboxyphenylboronic Acid –B(OH)₂ (monocyclic) –COOH 14047-29-1 Cross-coupling reactions

Research Findings and Trends

  • MOF Performance: The boronic acid group in this compound enhances CO₂ adsorption in UiO-67-B by 20% compared to non-boron MOFs, attributed to Lewis acid-base interactions .
  • Reactivity : Halogenated analogs (Cl, Br, I) exhibit superior reactivity in cross-coupling reactions compared to alkyl or alkoxy derivatives, but they lack the boronic acid’s versatility in forming dynamic covalent bonds .
  • Thermal Stability: Alkyl-substituted derivatives (e.g., 4'-methyl) show higher thermal stability (decomposition >300°C) than nitro or cyano analogs (<250°C) due to reduced electron-withdrawing effects .

Biological Activity

4'-Borono-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 872341-95-2) is a boronic acid derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy, as well as its role in biochemical pathways involving proteasome inhibition. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

  • Molecular Formula : C₁₃H₁₁BO₂
  • Molecular Weight : 242.04 g/mol
  • Purity : Typically ≥ 97%

This compound acts primarily through the inhibition of the proteasome pathway. The boronic acid moiety interacts with the active site of proteasome enzymes, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism has been demonstrated in various studies, showcasing its potential as an anticancer agent.

Anticancer Activity

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines:

  • Cell Lines Tested :
    • U266 (multiple myeloma)
    • MDA-MB-435 (human melanoma)
    • SF-295 (human glioblastoma)
Cell Line IC50 (µM) Reference
U2660.5
MDA-MB-4350.36
SF-2950.40

The compound has shown significant growth inhibition in these cell lines, with IC50 values indicating potent cytotoxic effects.

Mechanistic Studies

Studies indicate that this compound induces apoptosis by:

  • Inhibiting Bcl-2-like protein 1 (BCL2L1), which plays a critical role in regulating cell death.
  • Disrupting mitochondrial membrane integrity, leading to the release of pro-apoptotic factors.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound can be administered intravenously with a favorable absorption profile. However, optimization is required to enhance its therapeutic concentration at target sites.

Case Study 1: Anticancer Efficacy

In a study involving U266 cells, treatment with this compound resulted in:

  • Cell Cycle Arrest : Significant accumulation of cells in the G2/M phase.
  • Apoptosis Induction : Increased levels of cleaved caspases were observed post-treatment.

Case Study 2: Synergistic Effects

Combining this compound with existing chemotherapeutics showed enhanced efficacy against resistant cancer cell lines. The combination therapy reduced IC50 values significantly compared to monotherapy.

Safety and Toxicity

Preliminary toxicity studies indicate that this compound exhibits low toxicity to normal human cells and does not induce genotoxicity. This safety profile is crucial for its potential clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with boronic acids. Key steps include:

  • Using 4-bromobiphenyl-4-carboxylic acid as the aryl halide precursor and a boronic acid coupling partner.
  • Optimizing solvent systems (e.g., THF/H₂O) and bases (e.g., Na₂CO₃) to enhance coupling efficiency .
  • Purification via column chromatography or recrystallization to isolate the product.
    • Critical Parameters : Catalyst loading (0.5–5 mol%), temperature (80–110°C), and stoichiometric ratios (1:1.2 aryl halide:boronic acid) significantly impact yields (reported 60–85%) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :

Method Parameters Key Observations
HPLC C18 column, MeCN/H₂O mobile phasePurity >95% with retention time ~8.2 min .
NMR DMSO-d₆, 400 MHzBiphenyl protons (δ 7.4–8.2 ppm), boronic acid B-OH (~δ 9.5 ppm) .
Mass Spectrometry ESI-MS[M-H]⁻ peak at m/z 243.1 .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the boronic acid group in cross-coupling reactions?

  • Key Findings :

  • The boronic acid group undergoes transmetalation with Pd catalysts, forming Pd-aryl intermediates critical for C-C bond formation. Steric hindrance from the biphenyl scaffold may slow transmetalation kinetics, requiring longer reaction times .
  • DFT Studies : Calculations suggest electron-withdrawing carboxylic acid groups reduce electron density at boron, slightly lowering reactivity compared to non-carboxylated analogs .
    • Experimental Design : Use kinetic studies (e.g., monitoring by <sup>11</sup>B NMR) to correlate reaction rates with substituent effects .

Q. How does this compound interact with biological targets, and what assays are suitable for studying these interactions?

  • Biological Relevance : Boronic acids inhibit proteases (e.g., thrombin, proteasome) via reversible covalent binding. The biphenyl-carboxylic acid moiety may enhance target affinity through π-π stacking or hydrogen bonding .
  • Assay Recommendations :

  • Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., AMC-labeled peptides) .
  • Crystallography : Co-crystallize with target proteins to resolve binding modes (e.g., PDB deposition) .

Q. How should researchers address contradictions in reported solubility and stability data for this compound?

  • Data Analysis :

  • Solubility varies by solvent: Poor in H₂O (<1 mg/mL), moderate in DMSO (10–20 mg/mL) .
  • Stability concerns: Boronic acids hydrolyze in aqueous media; use anhydrous storage conditions (desiccated, -20°C) .
    • Resolution Strategy : Replicate experiments under controlled humidity/pH and validate via <sup>11</sup>B NMR to track hydrolysis .

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